The molecular structure of derivatives containing the 1-(4-(2-Hydroxyethyl)piperazin-1-yl)ethanone moiety is frequently analyzed using techniques like X-ray diffraction and NMR spectroscopy. These analyses reveal that the piperazine ring typically adopts a chair conformation, and the substituents on the piperazine ring occupy equatorial positions. [, , , , , , , ]
1-(4-(2-Hydroxyethyl)piperazin-1-yl)ethanone can be electrochemically oxidized to generate reactive intermediates, enabling the synthesis of diversely substituted arylthiobenzazoles. [] This electrochemical approach provides a green and efficient alternative to traditional synthetic methods.
Derivative GNE-3500, incorporating the 1-(4-(2-Hydroxyethyl)piperazin-1-yl)ethanone moiety, functions as a potent and selective RORc inverse agonist. [] This compound exhibits favorable pharmacological properties and effectively inhibits interleukin (IL)-17 production, suggesting potential for treating inflammatory diseases.
K-604, another potent derivative, demonstrates potent and selective inhibition of ACAT-1, an enzyme involved in cholesterol esterification. [] K-604 possesses excellent aqueous solubility and oral bioavailability, making it a promising candidate for treating diseases associated with ACAT-1 overexpression.
Several derivatives exhibit significant anti-inflammatory and analgesic activities. [, ] These compounds primarily exert their effects by suppressing the expression of inflammatory mediators, such as iNOS and COX-2.
A study demonstrated that 1-(4-(4-ethoxybenzyl)piperazin-1-yl)-2-(2-methylphenoxy)ethanone, a novel phenoxyacetamide derivative, exhibits protective effects against glutamine-induced neurotoxicity in PC12 cells and significantly prolongs the survival time of mice subjected to acute cerebral ischemia. []
Several derivatives of 1-(4-(2-Hydroxyethyl)piperazin-1-yl)ethanone hydrochloride have demonstrated promising anticancer activity against various cancer cell lines, including breast, prostate, and leukemia. [, , , , ] The mechanisms of action vary, with some derivatives inhibiting specific kinases involved in cancer cell proliferation, while others induce apoptosis or inhibit angiogenesis.
Certain derivatives possess potent antibacterial and antifungal properties. [, , , , ] These compounds target various bacterial and fungal components, including cell wall synthesis, DNA replication, and protein synthesis.
Derivatives containing the 1-(4-(2-Hydroxyethyl)piperazin-1-yl)ethanone moiety have shown promising activity as inhibitors of bacterial efflux pumps, which are responsible for multidrug resistance in bacteria. [] By inhibiting these pumps, these compounds can potentially restore the efficacy of antibiotics against resistant bacterial strains.
A specific derivative, 3-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one, exhibits potent and selective inhibition of PDE5. [] This compound has demonstrated robust blood pressure lowering effects in animal models and is currently being investigated in clinical trials.
One notable derivative, N-(2-chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), acts as a dual Src/Abl kinase inhibitor with potent antitumor activity. [] BMS-354825 demonstrated complete tumor regressions in preclinical models of chronic myelogenous leukemia (CML) with low toxicity.
1-(4-(2-Hydroxyethyl)piperazin-1-yl)ethanesulfonic acid (HEPES), a related compound, has been found to coordinate with metal ions, forming metal-organic frameworks (MOFs). [, , ] These MOFs have potential applications in various fields, including catalysis, gas storage, and sensing.
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 21583-32-4
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4